![molecular formula C11H18N4O B2358524 1-methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-5-amine CAS No. 1310238-37-9](/img/structure/B2358524.png)
1-methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry. This compound is also known as MP-10, and it is a selective agonist of the μ-opioid receptor.
Mechanism of Action
MP-10 acts as a selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of this receptor leads to the inhibition of neurotransmitter release and the modulation of pain perception. MP-10 has been shown to have high selectivity for the μ-opioid receptor, which makes it an attractive candidate for the development of new analgesic drugs.
Biochemical and Physiological Effects:
MP-10 has been shown to produce potent analgesic effects in animal models of pain. It has also been shown to have a low potential for abuse and dependence, which makes it a promising candidate for the development of new opioid analgesics. MP-10 has also been investigated for its potential use in the treatment of opioid addiction and withdrawal symptoms.
Advantages and Limitations for Lab Experiments
One of the advantages of using MP-10 in lab experiments is its high selectivity for the μ-opioid receptor. This makes it a useful tool for studying the role of this receptor in pain perception and drug addiction. However, one limitation of using MP-10 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on MP-10. One area of interest is the development of new opioid analgesics based on the structure of MP-10. Another area of interest is the investigation of the role of the μ-opioid receptor in drug addiction and withdrawal. Additionally, further studies are needed to determine the safety and efficacy of MP-10 in human subjects.
Synthesis Methods
The synthesis of MP-10 involves the reaction of 1-methyl-3-aminopyrazole with 2-methylpiperidin-1-ylcarbonyl chloride in the presence of a base. This reaction yields MP-10 as a white solid with a melting point of 222-224°C. The purity of the compound can be increased by recrystallization from a suitable solvent.
Scientific Research Applications
MP-10 has been extensively studied for its potential applications in pharmacology and medicinal chemistry. It has been shown to have high selectivity and affinity for the μ-opioid receptor, which makes it a promising candidate for the development of new analgesic drugs. MP-10 has also been investigated for its potential use in the treatment of opioid addiction and withdrawal symptoms.
properties
IUPAC Name |
(5-amino-1-methylpyrazol-3-yl)-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-8-5-3-4-6-15(8)11(16)9-7-10(12)14(2)13-9/h7-8H,3-6,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKMJLZOANZZHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NN(C(=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2358444.png)
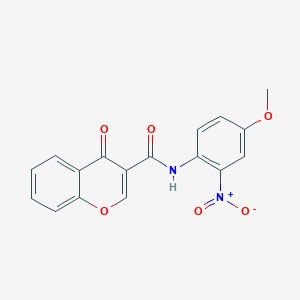
![1-Methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane](/img/structure/B2358446.png)
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2358447.png)
![3-[(4-Fluorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2358448.png)
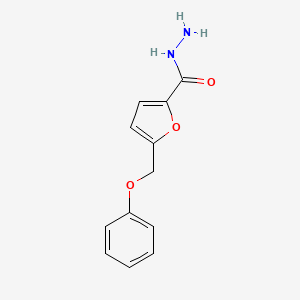
![2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B2358452.png)
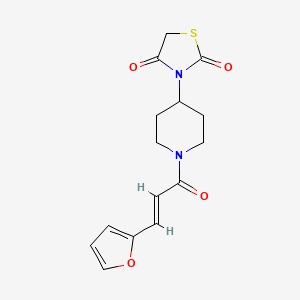
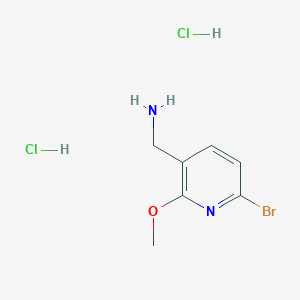
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2358457.png)
![(1S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/no-structure.png)
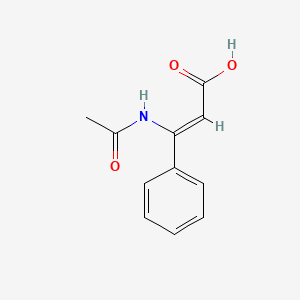
![N4-cyclohexyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2358463.png)